4-(2-furyl)-1,3-thiazol-2-amine
Overview
Description
4-(2-furyl)-1,3-thiazol-2-amine is a heterocyclic compound that contains both a furan ring and a thiazole ring. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The furan ring is a five-membered aromatic ring with one oxygen atom, while the thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms. The combination of these two rings in a single molecule can result in unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-furyl)-1,3-thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the furan ring. One common method involves the reaction of furan-2-carboxylic acid with thiosemicarbazide under acidic conditions to form the thiazole ring. The reaction is typically carried out in a solvent such as ethanol or methanol at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction conditions can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(2-furyl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed
Oxidation: Furan-2,5-dione
Reduction: Dihydrothiazole derivatives
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
4-(2-furyl)-1,3-thiazol-2-amine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as an antimicrobial and antifungal agent.
Medicine: The compound has shown potential in medicinal chemistry as a lead compound for the development of new drugs.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2-furyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . For example, its antimicrobial activity is believed to result from its ability to inhibit the synthesis of essential proteins in bacteria and fungi . The exact molecular pathways involved in its mechanism of action are still under investigation, but it is known to interact with key enzymes and receptors involved in cellular processes .
Comparison with Similar Compounds
4-(2-furyl)-1,3-thiazol-2-amine can be compared with other similar compounds that contain both furan and thiazole rings. Some of these compounds include:
2-(Furan-2-yl)-1,3-thiazole: Similar to this compound but lacks the amino group on the thiazole ring.
4-(Furan-2-yl)-1,3-thiazol-5-amine: Similar structure but with the amino group located at the 5-position of the thiazole ring.
2-(Furan-2-yl)-4,5-dihydro-1,3-thiazole: Contains a reduced thiazole ring, resulting in different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
4-(furan-2-yl)-1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c8-7-9-5(4-11-7)6-2-1-3-10-6/h1-4H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJGALUSBPYALD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CSC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352488 | |
Record name | 4-(Furan-2-yl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28989-52-8 | |
Record name | 4-(Furan-2-yl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(furan-2-yl)-1,3-thiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.